
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol is a chemical compound characterized by the presence of trichloro and trimethylsilyl groups attached to a butane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol typically involves the reaction of a suitable precursor with chlorinating agents and trimethylsilyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and silylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol exerts its effects involves the interaction of its functional groups with molecular targets. The trichloro groups can participate in electrophilic reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities. These interactions can modulate the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in having multiple substituents on a diol backbone.
1,2,4-Butanetriol: Shares a similar diol structure but lacks the trichloro and trimethylsilyl groups.
Propiedades
Número CAS |
88237-40-5 |
|---|---|
Fórmula molecular |
C7H15Cl3O2Si |
Peso molecular |
265.6 g/mol |
Nombre IUPAC |
4,4,4-trichloro-2-trimethylsilylbutane-1,3-diol |
InChI |
InChI=1S/C7H15Cl3O2Si/c1-13(2,3)5(4-11)6(12)7(8,9)10/h5-6,11-12H,4H2,1-3H3 |
Clave InChI |
HEENCBDLWJHSKT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CO)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


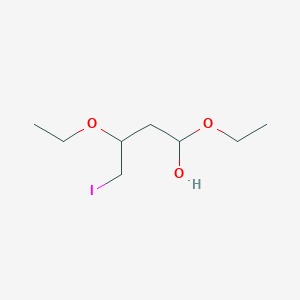
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)
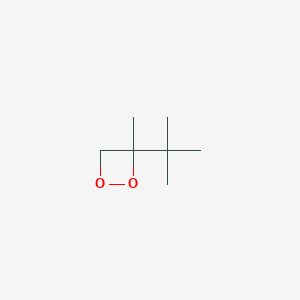
![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
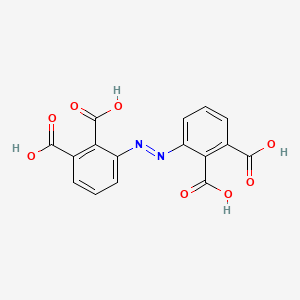
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)

![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
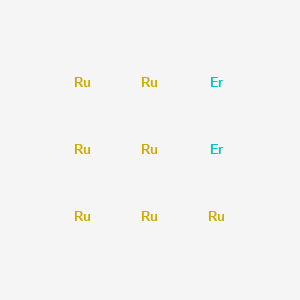

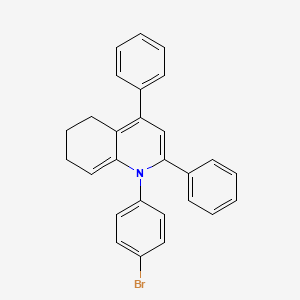
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
